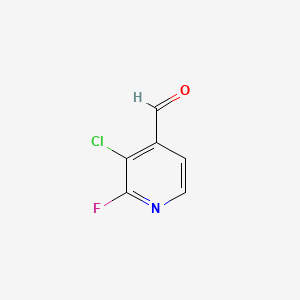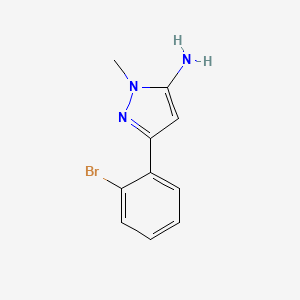
tert-butyl N-(2-bromo-5-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(2-bromo-5-methylphenyl)carbamate, also known as tert-Butyl (2-bromo-5-methylphenyl)carbamate, is a chemical compound with the molecular formula C12H16BrNO2. It is a derivative of aniline, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate can be synthesized through a multi-step process. One common method involves the bromination of 2-methylaniline to produce 2-bromo-5-methylaniline, followed by the protection of the amino group with a BOC group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) for bromination and di-tert-butyl dicarbonate (Boc2O) for BOC protection .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-(2-bromo-5-methylphenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Coupling Products: Biaryl compounds are commonly produced through coupling reactions.
Scientific Research Applications
tert-butyl N-(2-bromo-5-methylphenyl)carbamate has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(2-bromo-5-methylphenyl)carbamate depends on its application. In organic synthesis, it acts as a protected aniline derivative, allowing for selective reactions at other functional groups. The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions .
Comparison with Similar Compounds
- N-BOC 2-bromo-4-methylaniline
- N-BOC 2-bromo-3-methylaniline
- N-BOC 2-bromo-5-methylphenylcarbamate
Comparison: tert-butyl N-(2-bromo-5-methylphenyl)carbamate is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of specific biaryl compounds through coupling reactions.
Properties
IUPAC Name |
tert-butyl N-(2-bromo-5-methylphenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-8-5-6-9(13)10(7-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDXQPRPVWOSKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1'-(Piperidin-4-yl)spiro[cyclopentane-1,3'-indolin]-2'-one](/img/structure/B581307.png)




![Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B581318.png)




![2-[4-(2-Aminobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B581326.png)

